molecular formula C17H16FNO B11045008 N-Benzyl-N-(2-fluorobenzyl)acrylamide

N-Benzyl-N-(2-fluorobenzyl)acrylamide

Cat. No.: B11045008
M. Wt: 269.31 g/mol
InChI Key: YVYROSBJQURLDI-UHFFFAOYSA-N
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Description

N-BENZYL-N-[(2-FLUOROPHENYL)METHYL]PROP-2-ENAMIDE is a chemical compound with the molecular formula C17H15FNO.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-BENZYL-N-[(2-FLUOROPHENYL)METHYL]PROP-2-ENAMIDE typically involves the reaction of benzylamine with 2-fluorobenzaldehyde, followed by the addition of propenamide. The reaction conditions often include the use of solvents such as ethanol or methanol, and catalysts like palladium or copper to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

N-BENZYL-N-[(2-FLUOROPHENYL)METHYL]PROP-2-ENAMIDE undergoes various types of chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Common substitution reactions include nucleophilic substitution using reagents like sodium hydroxide or potassium carbonate.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous solution.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-BENZYL-N-[(2-FLUOROPHENYL)METHYL]PROP-2-ENAMIDE has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific molecular pathways.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-BENZYL-N-[(2-FLUOROPHENYL)METHYL]PROP-2-ENAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • N-benzyl-2-cyano-3-(2-fluorophenyl)prop-2-enamide
  • N-benzyl-3-(4-fluorophenyl)-N-methyl-2-(2-oxopyridin-1(2H)-yl)prop-2-enamide .

Uniqueness

N-BENZYL-N-[(2-FLUOROPHENYL)METHYL]PROP-2-ENAMIDE is unique due to its specific structural features, which confer distinct chemical and biological properties. Its fluorine substitution, in particular, can enhance its reactivity and interaction with biological targets, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C17H16FNO

Molecular Weight

269.31 g/mol

IUPAC Name

N-benzyl-N-[(2-fluorophenyl)methyl]prop-2-enamide

InChI

InChI=1S/C17H16FNO/c1-2-17(20)19(12-14-8-4-3-5-9-14)13-15-10-6-7-11-16(15)18/h2-11H,1,12-13H2

InChI Key

YVYROSBJQURLDI-UHFFFAOYSA-N

Canonical SMILES

C=CC(=O)N(CC1=CC=CC=C1)CC2=CC=CC=C2F

Origin of Product

United States

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